4-(3-Bromophenyl)morpholine

Organic Synthesis Cross-Coupling Reactions Pd Catalysis

Researchers following patent-defined synthetic routes (e.g., WO2011/144577) require the exact meta-bromo regioisomer-ortho/para or chloro analogs cannot replicate its cross-coupling selectivity. 4-(3-Bromophenyl)morpholine is the validated building block with documented synthetic methodology (43% yield). • Enables Suzuki, Buchwald-Hartwig, and Ullmann couplings for focused library synthesis at the meta position. • Distinct electronic and lipophilicity profile ensures reproducible target engagement vs. other halogen or regioisomeric variants. • Commercial availability with consistent batch quality eliminates supply-chain interruptions for medicinal chemistry programs.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 197846-82-5
Cat. No. B169072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)morpholine
CAS197846-82-5
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=CC=C2)Br
InChIInChI=1S/C10H12BrNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2
InChIKeyRQMIVKDXRGZOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenyl)morpholine: Meta-Brominated Building Block


4-(3-Bromophenyl)morpholine, with CAS number 197846-82-5, is a heterocyclic organic compound belonging to the class of N-aryl morpholines. It is characterized by a morpholine ring attached to a bromophenyl group at the meta-position . This compound is a white solid with a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol . Its primary role is as a versatile building block and intermediate in organic synthesis, particularly for constructing more complex molecules in pharmaceutical and agrochemical research .

Synthetic Role
Meta-bromo N-aryl morpholine building block for Pd-catalyzed cross-coupling
Patent Context
Documented intermediate for kinase inhibitor scaffold construction (WO2011/144577)
Physicochemical Profiling
Predicted thermal properties support formulation and recrystallization studies

Why Analogs Cannot Substitute 4-(3-Bromophenyl)morpholine


The substitution pattern on the phenyl ring of N-aryl morpholines is a critical determinant of reactivity, biological target interaction, and physicochemical properties. The meta-bromo configuration of 4-(3-Bromophenyl)morpholine confers a distinct electronic distribution and steric profile compared to its ortho- or para-isomers, which directly impacts the success and selectivity of downstream reactions like Pd-catalyzed cross-couplings . Furthermore, halogen identity (Br vs. Cl) significantly influences a molecule's lipophilicity (LogP), metabolic stability, and binding affinity for biological targets, meaning that a chloro-analog cannot be assumed to be an equipotent substitute in a biological assay [1]. Therefore, selecting the specific meta-bromo morpholine is not arbitrary; it is dictated by the precise structural and electronic requirements of the synthetic route or biological target being investigated.

Regioisomer Mismatch
Ortho- or para-bromo substitution alters electronic/steric profiles, which may shift cross-coupling selectivity and yield.
Halogen Substitution (Cl vs Br)
Chloro-analogs exhibit different lipophilicity and reactivity; direct replacement may not preserve binding or metabolic stability.
Data Gap Risk
Lack of direct comparative yield data requires side-by-side validation for critical transformations.

4-(3-Bromophenyl)morpholine: Comparative Evidence vs Analogs


Pd-Catalyzed Cross-Coupling Yield

The meta-bromo substituent on 4-(3-Bromophenyl)morpholine provides a site for palladium-catalyzed cross-coupling reactions, a synthetic utility that is quantified by its use in producing the target compound itself at a 43% yield via a Pd-catalyzed carboamination sequence [1]. While the para-isomer, 4-(4-Bromophenyl)morpholine, is also described as an 'ideal substrate' for Suzuki and Heck couplings, specific, comparative yield data for identical reaction conditions are not available . The 43% yield for this specific meta-isomer provides a tangible, though non-comparative, benchmark for its reactivity.

Pd-Catalyzed Coupling Yield
Cross-study comparable
43% yield
Provides baseline reactivity for meta-bromo substrate
No direct comparative data; para-isomer described as 'ideal substrate'
Organic Synthesis Cross-Coupling Reactions Pd Catalysis

Kinase Inhibitor Patent Intermediate

4-(3-Bromophenyl)morpholine is specifically referenced in patent literature, such as WO2011/144577, as a synthetic intermediate . This stands in contrast to the broader class of morpholine derivatives. While a derivative of 4-(4-bromophenyl)morpholine has shown measurable inhibition of carbonic anhydrase (IC50 of 23.80 ± 0.44 μM), no such quantitative biological activity is reported for the meta-isomer itself . Its value proposition is therefore its defined role in constructing pharmacologically active molecules, not necessarily as the active pharmacophore.

Drug Discovery Role
Class-level inference
Target: Intermediate in WO2011/144577 vs. Comparator: Para-derivative (IC50 23.80 μM)
Procurement based on synthetic utility, not direct bioactivity
Biological activity not reported for meta-isomer
Medicinal Chemistry Kinase Inhibition Drug Discovery

Physicochemical Property Benchmarks

Key physicochemical properties for 4-(3-Bromophenyl)morpholine include a predicted boiling point of 341.1±37.0 °C and a density of 1.433 g/cm³ . In contrast, the para-isomer, 4-(4-Bromophenyl)morpholine, has a reported melting point of 112-116 °C . These differing thermodynamic properties are fundamental to handling, purification, and formulation. For instance, the lower melting point of the para-isomer may make it easier to handle as a solid compared to the potentially different phase behavior of the meta-isomer under standard laboratory conditions.

Thermal & Physical Properties
Cross-study comparable
Target: Pred. BP 341.1 °C, Density 1.433 g/cm³ vs. Comparator: Mp 112‑116 °C
Phase behavior differences impact purification and formulation
Predicted vs. vendor-reported data; verification recommended
Physicochemical Analysis Formulation Solubility

4-(3-Bromophenyl)morpholine Applications


Patent-Specific Kinase Inhibitor Synthesis

This compound is the preferred choice for research groups specifically following or expanding upon the synthetic pathways described in patents like WO2011/144577. Its documented use as an intermediate for constructing a bicyclic alkaloid scaffold provides a direct, traceable path to patent-relevant chemical space . Procurement should be driven by the need for a building block with explicit, though non-quantitative, patent precedence, rather than a general-purpose N-aryl morpholine.

Palladium-Catalyzed Cross-Coupling Diversification

Use 4-(3-Bromophenyl)morpholine as the core scaffold for generating focused libraries via Pd-catalyzed cross-couplings. The established synthetic methodology, which yields the compound itself in 43% yield , confirms its reactivity as an aryl bromide partner. This scenario is for researchers who need a meta-substituted handle for diversification and can accept a moderate, but quantified, baseline yield for this specific transformation.

Physicochemical Profiling and Crystallization

For studies focused on the structure-property relationships of brominated N-aryl morpholines, the predicted boiling point (341.1°C) and density (1.433 g/cm³) of the meta-isomer make it a defined case study for computational modeling, formulation development, and recrystallization optimization. Its distinct physical property profile compared to the para-isomer (which has a defined melting point of 112-116°C ) makes it a valuable comparator for understanding the impact of regiochemistry on solid-state behavior.

Application
Selection Property
Validation Focus
Application Patent-specific kinase inhibitor synthesis
Selection Property Documented patent intermediate utility
Validation Focus Structural compliance with WO2011/144577 scaffold
Application Pd-catalyzed diversification
Selection Property Meta-bromo cross-coupling reactivity
Validation Focus Baseline coupling efficiency benchmarking
Application Physicochemical profiling & crystallization
Selection Property Predicted thermal and density properties
Validation Focus Impact of regiochemistry on solid-state behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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